molecular formula C9H11NO4 B2995829 Methyl 2-amino-3-hydroxy-4-methoxybenzoate CAS No. 90610-49-4

Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Cat. No. B2995829
CAS RN: 90610-49-4
M. Wt: 197.19
InChI Key: QBGAIEVOBDWSRU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO4 . It has an average mass of 197.188 Da and a monoisotopic mass of 197.068802 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-hydroxy-4-methoxybenzoate” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information, such as 3D models, may be available in specialized chemical databases .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” has a density of 1.3±0.1 g/cm3, a boiling point of 357.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 169.9±27.9 °C . Its index of refraction is 1.583, and it has a molar refractivity of 50.8±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Nonlinear Optical Materials

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” has been used in the synthesis of organic nonlinear optical (NLO) single crystals . These materials are important for the development of optoelectronic devices. The compound’s strong delocalization of p-electrons contributes to its high optical nonlinearity .

Synthesis of Antibiotics

This compound has been used in the synthesis of natural (2R,3S,4S)-4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid, which is present in the antibiotic pyridomycin . This antibiotic has been used to treat various bacterial infections.

Enantioselective Synthesis

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” is used in the enantioselective synthesis of (+)-coriandrone A and B . These are two bioactive natural products that have potential applications in the pharmaceutical industry.

Cross-Coupling Reactions

The compound has been used in FeCl2 catalyzed cross-coupling reactions with diphenylmethane . This type of reaction is fundamental in the synthesis of various organic compounds.

Synthesis of Vibralactone

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” has been used in the synthesis of (+/−)-vibralactone . Vibralactone is a natural product with potential antifungal and anticancer activities.

Mechanism of Action

Target of Action

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is a synthetic compound that has been shown to be active against gram-negative bacteria and soil bacteria . It has also been shown to have activity against Staphylococcus aureus . The primary target of this compound is the enzyme enoyl reductase, which is involved in fatty acid synthesis and cell membrane integrity .

Mode of Action

The compound’s mode of action may be due to its ability to inhibit the enzyme enoyl reductase . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the integrity of the bacterial cell membrane. By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids, leading to impaired cell membrane function and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 2-amino-3-hydroxy-4-methoxybenzoate is the fatty acid synthesis pathway . This pathway is crucial for the production of lipids that make up the bacterial cell membrane. Inhibition of enoyl reductase disrupts this pathway, leading to impaired cell membrane function and bacterial cell death .

Pharmacokinetics

These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of Methyl 2-amino-3-hydroxy-4-methoxybenzoate is the inhibition of the enzyme enoyl reductase, leading to impaired fatty acid synthesis and cell membrane function . This results in the death of the bacterial cells, making the compound effective against certain types of bacteria .

Action Environment

The action of Methyl 2-amino-3-hydroxy-4-methoxybenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its efficacy. Additionally, the presence of other compounds or drugs can potentially interact with Methyl 2-amino-3-hydroxy-4-methoxybenzoate, affecting its action .

properties

IUPAC Name

methyl 2-amino-3-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAIEVOBDWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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